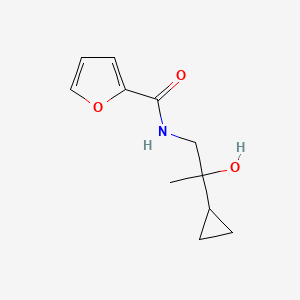

N-(2-环丙基-2-羟基丙基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide” is a chemical compound. It is a derivative of furan-2-carboxamide . Furan-2-carboxamides are known to have promising pharmacological properties .

Synthesis Analysis

While specific synthesis methods for “N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide” were not found, furan-2-carboxamides can be synthesized via a one-pot strategy . For example, N-(4-bromophenyl)furan-2-carboxamide was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N .Molecular Structure Analysis

The molecular structure of furan-2-carboxamides can be analyzed using single crystal X-ray diffraction, NMR, FT-IR, and UV–Vis spectroscopic techniques . The dihedral angle between furan and other rings in the molecule, as well as the crystal lattice parameters, can be determined .Chemical Reactions Analysis

Furan-2-carboxamides can undergo various chemical reactions. For instance, N-(4-bromophenyl)furan-2-carboxamide was arylated by employing triphenylphosphine palladium as a catalyst and K3PO4 as a base .科学研究应用

坎普环化条件下的转化

莫查洛夫等人(2016 年)的一项研究探讨了 N-(2-酰基芳基)苯甲酰胺和类似化合物的转化,包括 N-取代呋喃-2-甲酰胺,在坎普环化条件下。这些转化导致各种环状化合物的高收率,展示了 N-取代呋喃-2-甲酰胺在有机合成中的多功能性 (Mochalov, Fedotov, Trofimova, & Zefirov, 2016).

催化和聚合

杰恩等人(2015 年)引入了 Li2CoMn3O8 作为 5-羟甲基-2-糠醛 (HMF) 选择性氧化为呋喃-2,5-二甲酸 (FDCA) 的高效催化剂,FDCA 是聚合物工业中一种潜在的平台化学品。本研究例证了呋喃衍生物在催化和材料科学中的应用 ( Jain, Jonnalagadda, Ramanujachary, & Mugweru, 2015).

DNA 结合剂

沃尔特等人(2009 年)实现了近端菌素 A-C 的全合成,并合成了一类新的 AT 选择性 DNA 结合剂,该结合剂衍生自基于呋喃的天然产物。这些试剂结合了近端菌素和已知 DNA 结合天然产物的特征,展示了呋喃衍生物在开发新药中的应用 (Wolter, Schneider, Davies, Socher, Nicholson, Seitz, & Süssmuth, 2009).

酶促聚合

姜等人(2015 年)研究了基于呋喃-2,5-二甲酸的呋喃-脂肪族聚酰胺的酶促聚合,展示了传统聚苯二甲酰胺的可持续替代品。这项研究突出了呋喃衍生物在生产高性能材料以用于商业利益方面的应用 (Jiang, Maniar, Woortman, Alberda van Ekenstein, & Loos, 2015).

抗菌活性

阿克坦、居杜扎尔普和厄兹门(2017 年)表征了甲酰胺及其金属配合物,包括 N,N'-双(呋喃-2-甲酰胺)-1,3-二氨基丙醇,证明了对大肠杆菌的抗菌活性。这项研究表明呋喃-甲酰胺衍生物在抗菌应用中的潜力 (Aktan, Gündüzalp, & Özmen, 2017).

未来方向

属性

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(14,8-4-5-8)7-12-10(13)9-3-2-6-15-9/h2-3,6,8,14H,4-5,7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKQTCWLOOYXSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CO1)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2554701.png)

![2-[(2-Methoxyphenyl)amino]-2-oxoethyl 2-phenylbutanoate](/img/structure/B2554708.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2554712.png)

![N-benzyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2554714.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2554717.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2554722.png)